1,2-Dibromocyclooctane
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Overview
Description
1,2-Dibromocyclooctane is an organic compound with the molecular formula C₈H₁₄Br₂. It is a brominated derivative of cyclooctane, characterized by the presence of two bromine atoms attached to adjacent carbon atoms in the cyclooctane ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
1,2-Dibromocyclooctane can be synthesized through the bromination of cyclooctene. The reaction typically involves the addition of bromine (Br₂) to cyclooctene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is exothermic and should be carried out under controlled conditions to prevent excessive heat buildup .
Industrial Production Methods:
Bromination of Cyclooctene: This method involves the addition of bromine to cyclooctene in the presence of a solvent. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Catalytic Bromination: In some industrial processes, catalysts such as iron bromide (FeBr₃) or aluminum bromide (AlBr₃) are used to enhance the reaction rate and yield.
Chemical Reactions Analysis
1,2-Dibromocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂R).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form cyclooctene.
Oxidation and Reduction Reactions: Although less common, this compound can be oxidized to form cyclooctane-1,2-diol or reduced to form cyclooctane.
Scientific Research Applications
1,2-Dibromocyclooctane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of cyclooctane derivatives.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of biologically active molecules.
Chemical Research: It is used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 1,2-dibromocyclooctane primarily involves its reactivity with nucleophiles and bases. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in substitution and elimination reactions, where the bromine atoms are replaced or removed, respectively .
Molecular Targets and Pathways:
Comparison with Similar Compounds
1,2-Dibromocyclooctane can be compared with other brominated cycloalkanes, such as:
1,2-Dibromocyclopentane: Similar to this compound, this compound undergoes substitution and elimination reactions.
1,2-Dibromocyclohexane: This compound also undergoes similar reactions, but the six-membered ring structure leads to different stereochemical outcomes.
1,2-Dibromocyclodecane: With a larger ring size, this compound exhibits different physical and chemical properties compared to this compound.
Uniqueness: this compound is unique due to its eight-membered ring structure, which provides a balance between ring strain and flexibility. This makes it a valuable compound for studying ring dynamics and reactivity in organic chemistry .
Properties
CAS No. |
34969-65-8 |
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Molecular Formula |
C8H14Br2 |
Molecular Weight |
270.00 g/mol |
IUPAC Name |
1,2-dibromocyclooctane |
InChI |
InChI=1S/C8H14Br2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2 |
InChI Key |
BOESCCYXMLOHNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)Br)Br |
Origin of Product |
United States |
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